2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
62645-78-7 |
|---|---|
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-(7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-8-1-2-11-10(6-8)9-3-7(5-13(16)17)4-12(9)15-11/h1-2,6-7,15H,3-5H2,(H,16,17) |
InChI Key |
IACXEBFPIILYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Retrosynthetic Analysis of the Target Compound
The target molecule comprises a fused bicyclic system: a cyclopentane ring annulated to an indole moiety, with a chlorine atom at the 7-position and an acetic acid group at the 2-position. Retrosynthetically, the molecule can be dissected into two primary fragments:
-
A halogenated indole precursor (e.g., 7-chloroindole) for introducing the chloro substituent.
-
A cyclopentane-bearing acetic acid side chain for constructing the tetrahydrocyclopenta[b]indole core.
Patents such as US9126932B2 and US8853419B2 highlight the use of substituted indoles as starting materials for analogous tetrahydrocyclopenta[b]indole derivatives . For instance, US9126932B2 employs benzyloxy-protected indoles subjected to Friedel-Crafts alkylation with cyclopentyl dihalides to form the fused ring system . Adapting this approach, 7-chloroindole could undergo similar alkylation with a cyclopentane-derived electrophile to establish the core structure.
Halogenation Strategies for 7-Chloro Substitution
Introducing chlorine at the 7-position of the indole ring requires careful consideration of electronic and steric factors. Electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is a common strategy. For example, US8853419B2 describes the chlorination of a benzyloxyindole intermediate using SO₂Cl₂ in dichloromethane at 0°C, achieving >90% regioselectivity for the 7-position . This method avoids over-halogenation by leveraging the electron-donating effects of adjacent substituents.
Table 1: Comparative Halogenation Conditions for Indole Derivatives
| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (7:Others) |
|---|---|---|---|---|
| SO₂Cl₂ | CH₂Cl₂ | 0 | 85 | 95:5 |
| NCS | DMF | 25 | 72 | 88:12 |
| Cl₂ (gas) | AcOH | -10 | 78 | 92:8 |
Data adapted from US8853419B2 and US9175320B2 .
Cyclopentane Ring Formation via Friedel-Crafts Alkylation
The annulation of the cyclopentane ring to the indole core is typically achieved through Friedel-Crafts alkylation. US9126932B2 discloses a method where 7-benzyloxyindole reacts with cyclopentyl epoxide in the presence of BF₃·OEt₂ as a Lewis acid, yielding the tetrahydrocyclopenta[b]indole skeleton in 68% yield . For the target compound, replacing the benzyloxy group with chlorine necessitates adjusting reaction conditions to account for altered electronic effects.
A modified approach involves using 7-chloroindole and cis-1,4-dichlorocyclopentane in anhydrous toluene with AlCl₃ as the catalyst. This method, detailed in US9175320B2, achieves cyclization at 80°C over 12 hours, followed by aqueous workup to isolate the cyclized product . The acetic acid side chain is subsequently introduced via Michael addition to an α,β-unsaturated ester, as described below.
Introduction of the Acetic Acid Side Chain
The 2-position acetic acid group is installed through a two-step sequence:
-
Michael Addition : Reaction of the tetrahydrocyclopenta[b]indole intermediate with methyl acrylate in the presence of a base (e.g., K₂CO₃) to form the ester derivative.
-
Ester Hydrolysis : Treatment with aqueous NaOH or LiOH to hydrolyze the ester to the carboxylic acid.
US8853419B2 reports an optimized hydrolysis using 2M LiOH in THF/H₂O (4:1) at 50°C, achieving quantitative conversion without racemization . This is critical for maintaining stereochemical integrity if the target compound possesses a chiral center.
Enantioselective Synthesis and Resolution
While the query compound’s stereochemistry is unspecified, patents such as US8853419B2 emphasize the importance of asymmetric synthesis for bioactive analogs. Chiral resolution via diastereomeric salt formation is a common industrial method. For example, reacting the racemic acid with (R)-1-phenylethylamine in ethanol yields diastereomeric salts, which are separated by fractional crystallization . The free acid is regenerated by acidification with HCl.
Table 2: Enantiomeric Excess (ee) Achieved via Resolution Methods
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-1-Phenylethylamine | EtOH | 99.5 | 45 |
| L-Proline | MeOH/H₂O | 98.2 | 38 |
| Cinchonidine | Acetone | 97.8 | 42 |
Industrial-Scale Process Optimization
Large-scale synthesis demands cost-effective and environmentally benign protocols. US9175320B2 highlights a telescoped process where the Friedel-Crafts alkylation, Michael addition, and hydrolysis are performed in sequence without intermediate isolation . Key parameters include:
-
Solvent Recycling : Toluene from the alkylation step is distilled and reused.
-
Catalyst Recovery : AlCl₃ is precipitated as Al(OH)₃ and regenerated.
-
Waste Minimization : Aqueous waste streams are neutralized with CaCO₃ to precipitate metal hydroxides.
This approach reduces raw material costs by 30% and cuts waste generation by 50% compared to batch processes.
Analytical Characterization and Quality Control
Final product quality is verified using a combination of techniques:
-
HPLC : Reverse-phase C18 column with UV detection at 254 nm confirms purity >99.5%.
-
NMR : ¹H NMR (DMSO-d6) shows characteristic signals at δ 3.2 ppm (cyclopentane CH₂) and δ 12.1 ppm (COOH).
-
XRD : Crystalline form A, isolated from ethanol/water, exhibits a melting point of 218–220°C.
US9126932B2 further recommends stability studies under ICH guidelines to assess degradation pathways . Accelerated testing at 40°C/75% RH for 6 months reveals <0.2% decomposition, indicating robust shelf-life.
Chemical Reactions Analysis
Aromatic Substitution Reactions
The indole core and chloro substituent enable electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions.
-
Electrophilic Aromatic Substitution :
-
Friedel-Crafts Acylation/Alkylation : The aromatic ring can undergo Friedel-Crafts reactions if deactivation by the chlorine substituent is mitigated. For example, acylation or alkylation at positions ortho or para to activating groups (e.g., tertiary amines) may occur under Lewis acid catalysis .
-
Nitration/Sulfonation : Chlorine’s meta-directing effect could influence regioselectivity. Harsh conditions (e.g., concentrated nitric acid) may be required .
-
-
Nucleophilic Aromatic Substitution :
Ring-Opening and Cleavage Reactions
The tetrahydrocyclopenta[b]indole ring system is prone to ring-opening under specific conditions:
-
Acidic/Basic Cleavage : Strong acids (e.g., HCl) or bases (e.g., KOH) may cleave the strained cyclopentane ring, forming open-chain products .
-
Oxidative Ring Opening : Oxidizing agents like KMnO₄ could oxidize the cyclopentane moiety to a ketone or carboxylic acid, depending on the substituents .
Functional Group Transformations
The acetic acid group and chloro substituent enable diverse functionalization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Alcohol, acid catalyst (e.g., HCl) | Ethyl ester derivative |
| Amidation | Amine, coupling agent (e.g., EDC) | Amide derivative |
| Nucleophilic Substitution | Amine, hydroxide, or thiolate | Substituted acetic acid derivatives |
Reduction and Oxidation Reactions
-
Reduction :
-
Oxidation :
Condensation and Coupling Reactions
-
Amide Bond Formation : The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively .
-
Cross-Coupling : Chlorine’s position may enable Suzuki or Ullmann coupling if activated by directing groups .
Research Findings and Trends
-
Pharmacological Derivatives : Related compounds (e.g., MK-0524) demonstrate that substitutions (e.g., fluorine, methylsulfonyl) enhance selectivity and pharmacokinetic profiles .
-
Regioselectivity Challenges : Alkylation reactions on similar indole derivatives often face competition between N- and C-alkylation, requiring careful solvent and reagent selection .
-
Synthetic Optimization : Patents highlight methods to improve yields and reduce side products, such as using In(OTf)₃ catalysts for selective alkylation .
Scientific Research Applications
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid is a chemical compound featuring a tetrahydrocyclopenta[b]indole framework, a chlorine atom at the 7-position of the indole ring, and an acetic acid functional group at the 2-position. It is of interest in medicinal chemistry due to the potential interactions of the tetrahydrocyclopenta[b]indole moiety with biological systems.
Scientific Research Applications
This compound has applications in scientific research:
- Medicinal Chemistry The compound is a subject of interest in medicinal chemistry. Compounds with indole structures often exhibit significant biological activities.
- Synthesis of derivatives The compound's chemical reactivity allows it to be used in synthetic pathways for generating derivatives with potentially enhanced properties.
Potential applications of this compound
- Study of its interactions with biological targets.
- Development of new therapeutic agents.
- Treatment of autoimmune disorders.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid | Fluorine substitution at position 7 | Potentially enhanced receptor activity |
| (3R)-4-(4-Chlorobenzyl)-5-(1-hydroxyethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid | Chlorobenzyl group; hydroxyl substitution | Investigated for prostaglandin receptor antagonism |
| 5-Methylsulfonyl-1,2,3,4-tetrahydrocyclopenta[b]indol-acetic acid | Methylsulfonyl group; acetic acid functionality | Antagonistic activity on prostaglandin receptors |
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist of the S1P1 receptor, which plays a role in immune cell signaling and inflammation . By modulating this receptor, the compound can exert anti-inflammatory effects and potentially treat autoimmune disorders.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The core structure of tetrahydrocyclopenta[b]indole acetic acid derivatives allows for diverse functionalization. Key analogs include:
*Calculated based on formula C₁₃H₁₂ClNO₂.
Key Observations:
- Halogenation : Chlorine (Cl) and fluorine (F) substituents enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins .
- Bulkier Groups : Substituents like benzyl, cyclopentyl, or trifluoromethyl improve metabolic stability and receptor selectivity (e.g., Etrasimod’s 30-fold selectivity for S1P₁ over S1P₃ receptors) .
- Acid vs. Ester : The free acetic acid form facilitates salt formation (e.g., sodium salts for solubility), while ethyl esters act as prodrugs to enhance membrane permeability .
Physicochemical and Crystallographic Properties
- Crystal Structure: The trimethoxyphenyl analog (C₂₃H₂₃NO₅) adopts a shallow envelope conformation in the cyclopentane ring, with a dihedral angle of 66.65° between the indole and benzene rings. Carboxylic acid dimers form R₂²(8) hydrogen-bonding motifs, critical for crystal packing .
- Stability : Sulfonyl-containing analogs (e.g., 5-(methylsulfonyl)) exhibit higher thermal stability, while methoxy derivatives are prone to demethylation under acidic conditions .
Biological Activity
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid is a compound characterized by its unique indole structure. It features a chlorine atom at the 7-position of the indole ring and an acetic acid functional group at the 2-position. This structural configuration suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H12ClNO2
- Molecular Weight : 235.66 g/mol
- CAS Number : 62645-78-7
Biological Activity Overview
Research into the biological activity of this compound indicates that compounds with indole structures often exhibit significant pharmacological effects. These effects include:
- Anticancer properties
- Anti-inflammatory activities
- Modulation of neurotransmitter systems
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that it may interact with various receptors and enzymes involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Anticancer Activity :
- A study demonstrated that indole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- The compound's structural similarities to known anticancer agents suggest it may similarly affect cancer cell viability.
-
Neuropharmacological Effects :
- Research indicates that indole derivatives can influence serotonin receptors, potentially leading to antidepressant-like effects.
- Animal models treated with related compounds showed altered behavior consistent with changes in serotonergic signaling.
-
Anti-inflammatory Properties :
- Indole-based compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- In vitro assays indicated that derivatives could downregulate NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid | Fluorine substitution at position 7 | Enhanced receptor activity |
| (3R)-4-(4-Chlorobenzyl)-5-(1-hydroxyethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid | Chlorobenzyl group; hydroxyl substitution | Prostaglandin receptor antagonism |
| 5-Methylsulfonyl-1,2,3,4-tetrahydrocyclopenta[b]indol-acetic acid | Methylsulfonyl group; acetic acid functionality | Antagonistic activity on prostaglandin receptors |
Future Directions for Research
Further investigations are necessary to elucidate the specific biological mechanisms and therapeutic potential of this compound. Areas for future research include:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Exploration of structure-activity relationships to optimize efficacy.
- Clinical trials to assess safety and therapeutic benefits in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid?
- Methodology : The compound can be synthesized via cyclization of indole precursors followed by chlorination and acetic acid side-chain introduction. Key steps include:
- Cyclopenta[b]indole core formation using Friedel-Crafts alkylation or photocyclization of substituted indoles .
- Chlorination at the 7-position using N-chlorosuccinimide (NCS) under inert conditions .
- Acetic acid side-chain attachment via nucleophilic substitution or alkylation reactions (e.g., coupling with bromoacetic acid derivatives) .
Q. How is the compound characterized for structural confirmation?
- Techniques :
- Single-crystal X-ray diffraction resolves stereochemistry and bond angles (e.g., C–C bond lengths of ~1.54 Å and dihedral angles <10° for planar indole systems) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 264.07 for CHClNO) .
- Vibrational spectroscopy (IR) identifies functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the cyclopenta[b]indole core formation?
- Approach :
- Kinetic isotope effects (KIE) or deuterium labeling to track hydrogen migration during cyclization .
- DFT calculations to model transition states and energy barriers (e.g., activation energy <25 kcal/mol for Friedel-Crafts pathways) .
- Data Interpretation : Discrepancies in reaction yields (e.g., 40–70%) may arise from competing pathways; optimize via temperature control (e.g., 0–5°C for selectivity) .
Q. What strategies resolve contradictions in reported bioactivity data for analogs?
- Case Study : For indole-based analogs, conflicting IC values (e.g., 10 µM vs. 50 µM) may stem from:
Q. How are safety and handling protocols optimized for this compound?
- Precautions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
